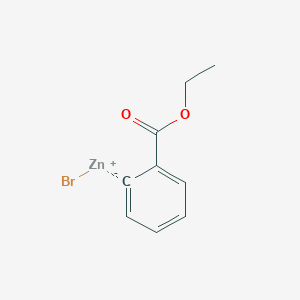
Phyllanthostatin 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllanthostatin 6 is a glycoside isolated from the roots of Phyllanthus acuminatus (Euphorbiaceae). It has been found to inhibit the growth of the murine P-388 lymphocytic leukemia cell line . Its chemical name is beta-D-Glucopyranose, 2-O-(6-deoxy-beta-D-glucopyranosyl)-, 1-(decahydro-5’‘-methyl-4’‘-((1-oxo-3-phenyl-2-propenyl)oxy)dispiro(oxirane-2,3’(2’H)-benzofuran-2’,2’‘-(2H)pyran)-6’-carboxylate) .
Synthesis Analysis
An enhanced spiroketalization maneuver permitting equilibration at both the C (8) and C (11) centers of spiroketals leads to a more concise and efficient synthesis of phyllanthocin, which is related to this compound. This synthesis involves 21 steps and has an overall yield of 5.6% .Wissenschaftliche Forschungsanwendungen
Antineoplastic Properties
Phyllanthostatin 6 has been identified as a significant compound in cancer research. It was isolated from the roots of Phyllanthus acuminatus and demonstrated inhibitory effects on the growth of murine P-388 lymphocytic leukemia cell lines. This suggests its potential as an antineoplastic agent (Pettit et al., 1990).
Synthetic Studies
Synthetic studies have been conducted on phyllanthostatins, including this compound. These studies involve the synthesis of phyllanthostatins 1, 2, and 3, which are structurally related to this compound. The research on synthetic methods can aid in the production and study of this compound and related compounds for potential therapeutic applications (Smith et al., 1991).
Structure and Activity Relationship
The structural elucidation of this compound has been a significant aspect of its research. Detailed studies using high-resolution NMR and mass spectrometry techniques have been conducted to understand its structure. This understanding is crucial for exploring the bioactivity and potential therapeutic uses of this compound (Pettit et al., 1982).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
132282-94-1 |
|---|---|
Molekularformel |
C36H48O16 |
Molekulargewicht |
736.8 g/mol |
InChI |
InChI=1S/C36H48O16/c1-17-15-45-36(13-23(17)48-25(38)11-8-19-6-4-3-5-7-19)35(16-46-35)21-10-9-20(12-22(21)52-36)32(44)51-34-31(29(42)27(40)24(14-37)49-34)50-33-30(43)28(41)26(39)18(2)47-33/h3-8,11,17-18,20-24,26-31,33-34,37,39-43H,9-10,12-16H2,1-2H3/b11-8+ |
InChI-Schlüssel |
JJJGFQQALVPPLB-DHZHZOJOSA-N |
Isomerische SMILES |
CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
Kanonische SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O |
Synonyme |
phyllanthostatin 6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



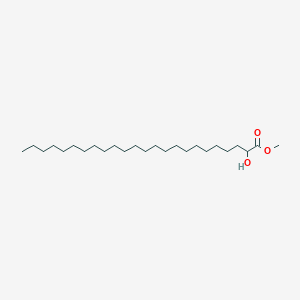
![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)
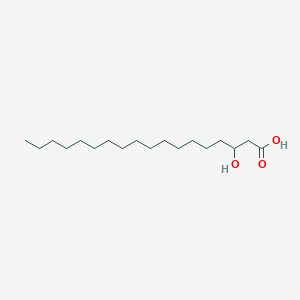




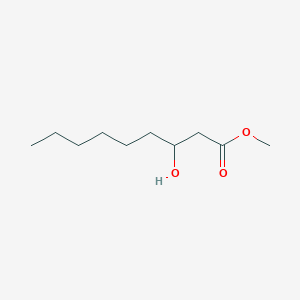
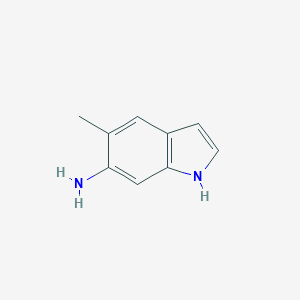
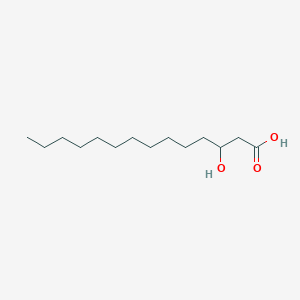
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)
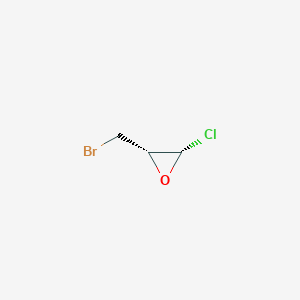
![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
